![molecular formula C10H13NO B2686219 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine CAS No. 145348-77-2](/img/structure/B2686219.png)
2,3,4,5-Tetrahydro-1-benzoxepin-5-amine
Overview
Description
2,3,4,5-Tetrahydro-1-benzoxepin-5-amine is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine is 1S/C10H13NO/c11-9-5-3-7-12-10-6-2-1-4-8 (9)10/h1-2,4,6,9H,3,5,7,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2,3,4,5-Tetrahydro-1-benzoxepin-5-amine is a powder that is stored at room temperature . It has a molecular weight of 163.22 . The compound’s InChI code is 1S/C10H13NO/c11-9-5-3-7-12-10-6-2-1-4-8 (9)10/h1-2,4,6,9H,3,5,7,11H2 .Scientific Research Applications
Stereoselective Synthesis of Novel Derivatives
One area of application involves the stereoselective synthesis of novel derivatives of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine. For instance, Acosta Quintero et al. (2012) reported the synthesis of a new series of polyfunctionalized derivatives, emphasizing the process's stereoselectivity and the potential for creating complex molecular architectures useful in medicinal chemistry and materials science. This synthesis pathway is notable for its application in generating compounds with specific stereochemical configurations, which could be crucial for biological activity or material properties Acosta Quintero, L. M., Palma, A., Nogueras, M., & Cobo, J. (2012). Synthesis, 44, 3765-3782.
Preparation and Transformation of Benzoxepin Derivatives
Research by Huckle et al. (1972) focuses on the preparation of benzoxepin derivatives and their transformation into related compounds. This study is pivotal for understanding the chemical behavior of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine and exploring its utility as a building block for more complex heterocyclic compounds, which could have applications in drug development or as intermediates in organic synthesis Huckle, D., Lockhart, I. M., & Wright, M. (1972). Journal of The Chemical Society-perkin Transactions 1, 2425-2428.
Redox-Annulations of Cyclic Amines
Zhu et al. (2018) explored redox-annulations of cyclic amines, including structures similar to 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine, showcasing a method to construct complex heterocycles efficiently. Such reactions are crucial for synthesizing natural product-like molecules and pharmacologically relevant structures, providing a versatile tool for medicinal chemistry Zhu, Z., Chandak, H., & Seidel, D. (2018). Organic letters, 20(13), 4090-4093.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9H,3,5,7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQARXIEBJBMRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2OC1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1-benzoxepin-5-amine | |
CAS RN |
145348-77-2 | |
Record name | 2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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